molecular formula C11H10O3 B12121106 2-(7-Methyl-1-benzofuran-2-yl)acetic acid

2-(7-Methyl-1-benzofuran-2-yl)acetic acid

Cat. No.: B12121106
M. Wt: 190.19 g/mol
InChI Key: QCFKIQBGVVSBRF-UHFFFAOYSA-N
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Description

2-(7-Methyl-1-benzofuran-2-yl)acetic acid (CAS 1049114-80-8) is a high-purity benzofuran derivative supplied for advanced pharmaceutical and medicinal chemistry research. This compound serves as a critical synthetic intermediate for developing novel therapeutic agents, with recent studies highlighting its significant application in antiviral drug discovery. This chemical scaffold is integral to the synthesis of novel pyrazole derivatives investigated as potent anti-HIV agents . Research indicates that such synthesized compounds exhibit multiple mechanisms of action, including inhibition of HIV entry and HIV-1 protease, with one derivative demonstrating an IC50 value of 0.39 ± 0.13 μM in a pseudovirus assay . The benzofuran core is a privileged structure in medicinal chemistry, known for its broad pharmacological potential, which also includes applications in developing anticancer and central nervous system (CNS) active compounds . Researchers value this compound for its versatility in constructing complex molecular hybrids. It is offered for research applications only and must not be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(7-methyl-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C11H10O3/c1-7-3-2-4-8-5-9(6-10(12)13)14-11(7)8/h2-5H,6H2,1H3,(H,12,13)

InChI Key

QCFKIQBGVVSBRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)CC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 7 Methyl 1 Benzofuran 2 Yl Acetic Acid and Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing essential information about the structure and composition of molecules through their interaction with electromagnetic radiation. For benzofuran (B130515) derivatives, techniques like Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are routinely employed to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: This technique provides information on the number, environment, and coupling of hydrogen atoms (protons). For benzofuran acetic acid derivatives, characteristic signals include those from the aromatic protons on the benzofuran ring, the methylene (B1212753) (-CH₂) protons of the acetic acid side chain, and any substituents, such as methyl groups. For the analogue 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the ¹H NMR spectrum in CDCl₃ shows singlets for the two methyl groups on the benzene (B151609) ring at δ 2.43 and 2.45 ppm, a singlet for the methylsulfanyl group at δ 2.32 ppm, and a key singlet for the methylene protons (-CH₂) at δ 4.03 ppm. nih.gov The aromatic protons appear as singlets at δ 6.93 and 7.25 ppm, and the acidic proton of the carboxyl group gives a broad singlet at δ 10.10 ppm. nih.gov

¹³C NMR: This method detects the carbon backbone of a molecule. In the analogue 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, the ¹³C NMR spectrum confirms the presence of all carbon atoms, with the carboxylic acid carbon appearing at δ 171.84 ppm and the carbonyl carbon of the acetyl group at δ 197.25 ppm. mdpi.com The various aromatic and heterocyclic carbons resonate in the typical downfield region between δ 106 and 159 ppm. mdpi.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish connectivity between protons and carbons, confirming the assignment of signals from ¹H and ¹³C spectra. researchgate.net For complex benzofuran structures, 2D-NMR is crucial for unambiguously assigning protons and carbons, especially in heavily substituted systems. nih.gov

The following table summarizes representative ¹H NMR data for an analogue of the target compound.

Compound NameSolventChemical Shift (δ) and Description
2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.govCDCl₃δ 10.10 (s, 1H, COOH), 7.25 (s, 1H, Ar-H), 6.93 (s, 1H, Ar-H), 4.03 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 2.32 (s, 3H, SCH₃)
2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.govCDCl₃δ 9.08 (s, 1H, COOH), 7.36 (d, J=7.84 Hz, 1H, Ar-H), 7.10 (d, J=7.84 Hz, 1H, Ar-H), 4.04 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.32 (s, 3H, SCH₃)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For instance, the molecular formula of 2-(7-Methyl-1-benzofuran-2-yl)acetic acid is C₁₁H₁₀O₃, corresponding to a specific exact mass. bldpharm.com

In the characterization of a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, HRMS (using ESI-TOF) provided a measured [M+H]⁺ value of 355.1173. mdpi.com This experimental value was in excellent agreement with the calculated value of 355.1176 for the molecular formula C₂₀H₁₉O₆, thus confirming its elemental composition. mdpi.com

Compound NameIonization MethodCalculated m/zFound m/zMolecular Formula Confirmed
2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid mdpi.comESI-TOF [M+H]⁺355.1176355.1173C₂₀H₁₈O₆

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds and functional groups present in a molecule.

For a benzofuran acetic acid derivative, the IR spectrum would be expected to show several key absorption bands:

A very broad absorption band typically in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group.

A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic and heterocyclic rings.

C-O stretching vibrations for the ether linkage in the benzofuran ring and the carboxylic acid, typically found in the 1300-1000 cm⁻¹ range.

In the analysis of the analogue (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, a strong absorption band for the amide C=O group was observed at 1689 cm⁻¹. mdpi.com For 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, the IR spectrum showed characteristic peaks at 1720 cm⁻¹ (carboxylic acid C=O) and 1646 cm⁻¹ (ketone C=O). mdpi.com

Functional GroupTypical IR Absorption Range (cm⁻¹)Example Compound and Observed Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch2500 - 3300 (broad)2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid: 2596-3418 mdpi.com
Carboxylic Acid C=O Stretch1700 - 17252-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid: 1720 mdpi.com
Aromatic C=C Stretch1450 - 1600(E)-N'-(1-(Benzofuran-2-yl)ethylidene)...: 1607 mdpi.com
Benzofuran C-O-C Stretch1000 - 13002-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid: 1260, 1218, 1088, 1053, 1026 mdpi.com

X-ray Crystallography for Precise Molecular Structure Determination

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Analysis of Benzofuran Acetic Acid Derivatives

The process of single-crystal X-ray diffraction involves growing a high-quality crystal of the compound, mounting it on a diffractometer, and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined.

Crystal structures have been successfully determined for several analogues of this compound. For example, the crystal structure of 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid was solved in the monoclinic space group P2₁/c. nih.gov In this structure, the molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov Similarly, the structure of 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid was solved in the triclinic P-1 space group, also revealing the formation of dimers via hydrogen bonding. nih.gov

The table below presents crystallographic data for related benzofuran structures.

Compound NameCrystal SystemSpace GroupKey Intermolecular Interaction
2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.govMonoclinicP2₁/cO-H···O hydrogen bonds forming centrosymmetric dimers.
2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.govTriclinicP-1O-H···O hydrogen bonds forming centrosymmetric dimers.
3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.netvensel.orgMonoclinicP2₁/cParallel stacking of molecules.
2-(5-Methyl-1-benzofuran-3-yl)acetic acid researchgate.netMonoclinicP2₁/cO-H···O hydrogen bonds forming A-B dimers.

Analysis of Molecular Conformation and Planarity of the Benzofuran Unit

X-ray data provides unparalleled insight into the conformation of the molecule and the planarity of its ring systems. The benzofuran unit, consisting of a fused benzene and furan (B31954) ring, is expected to be largely planar.

Crystallographic studies confirm this high degree of planarity. In the structure of 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the benzofuran unit is essentially planar, with a mean deviation of only 0.003 Å from the least-squares plane defined by its nine constituent atoms. nih.gov A similar planarity was observed for 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which had a mean deviation of 0.004 Å. nih.gov

However, substituents attached to this planar core can adopt various conformations. In 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the methyl group of the methylsulfanyl substituent is oriented almost perpendicular to the plane of the benzofuran ring, at an angle of 80.5°. nih.gov The conformation of the acetic acid side chain is also of interest. In 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, the hydroxyl group of the acetic acid residue adopts a position that is approximately antiperiplanar to the C3 atom of the benzofuran ring. researchgate.net These precise conformational details are critical for understanding crystal packing and potential intermolecular interactions in a biological context.

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H...π Interactions)

A predominant feature in the crystal structure of analogous benzofuran acetic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.govnih.govnih.gov This interaction creates a characteristic eight-membered ring synthon, a common structural motif in carboxylic acids. For instance, in the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, molecules are linked by these O-H···O hydrogen bonds to form dimeric aggregates. nih.gov Similarly, analogues like 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid also exhibit this centrosymmetric dimer formation via intermolecular O-H···O hydrogen bonds. nih.govnih.gov

Beyond the primary hydrogen bonding, the supramolecular assembly is further directed by weaker interactions. C-H···O interactions, where a carbon-hydrogen bond acts as a donor and an oxygen atom (often from the furan ring or the carbonyl group) acts as an acceptor, are frequently observed. researchgate.netnih.gov In the case of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, these dimers are assembled into layers through benzene-C-H···O(ring) interactions. nih.gov

The following table summarizes the key intermolecular interactions and their geometric parameters as observed in several analogues of this compound.

Compound/AnalogueInteraction TypeKey Geometric Parameters (Distance Å, Angle °)Reference
2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acidO-H···OD···A distance: 2.6257 Å nih.gov
π-π stackingCentroid-centroid distance: 3.727 Å nih.gov
2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acidO-H···OD···A distance: 2.706 Å nih.gov
2-(5-methoxy-1-benzofuran-3-yl)acetic acidO-H···OForms eight-membered {⋯HOCO}₂ synthons nih.gov
C-H···OLinks dimeric aggregates into supramolecular layers nih.gov
Benzofuran-formaldehyde complexπ→π* interactionC-C distance: 3.2257 Å nih.gov

Purity Assessment and Confirmation by Chromatographic Methods

The purity of this compound, like other synthesized organic compounds, is critical and is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed for this purpose. researchgate.netrsc.org

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method to qualitatively assess the purity of a sample and to monitor the progress of a chemical reaction. oregonstate.edulibretexts.org For a compound like this compound, a TLC analysis would typically involve spotting a solution of the compound on a silica (B1680970) gel plate (the stationary phase). oregonstate.edu The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). rsc.orggoogle.com The choice of solvent system is optimized to achieve good separation between the target compound and any potential impurities. google.com After development, the plate is visualized, commonly under UV light, to reveal the spots. A pure compound should ideally appear as a single spot. oregonstate.edu The retention factor (Rf) value can be calculated and compared to a reference standard. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. For benzofuran acetic acid derivatives, a reversed-phase HPLC method is generally suitable. This involves a non-polar stationary phase (typically a C18-bonded silica column) and a polar mobile phase. The mobile phase is often a mixture of water (frequently with a modifier like acetic acid or phosphoric acid to control the pH and suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the benzofuran ring system is chromophoric. A pure sample of this compound would yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity percentage.

The table below outlines typical, though hypothetical, chromatographic conditions for the purity assessment of this compound, based on general procedures for similar compounds.

MethodStationary PhaseMobile Phase (Exemplary)DetectionPurposeReference
TLCSilica Gel 60 F254Toluene:Acetone:Methanol (8:3:3 by volume)UV light (254 nm)Qualitative purity check, reaction monitoring rsc.org
HPLCC18 column (e.g., 4.6 x 250 mm, 5 µm)Isocratic: Acetonitrile:Water (60:40) with 0.1% Acetic AcidUV-Vis at 275 nmQuantitative purity determination rsc.org

Biological Activity Profiles and Mechanistic Investigations of Benzofuran Acetic Acid Derivatives

Antimicrobial Activity Studies

Benzofuran (B130515) derivatives, including the structural class of 2-(7-Methyl-1-benzofuran-2-yl)acetic acid, have been a focus of antimicrobial research due to their efficacy against a spectrum of microbial pathogens. jopcr.commedcraveonline.com These compounds serve as a versatile scaffold for the development of new antimicrobial agents. jopcr.comijpbs.com

Antibacterial Efficacy and Underlying Mechanisms

Derivatives of benzofuran have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. jopcr.comrsc.org The core structure of benzofuran is a key contributor to its bactericidal effects. ijpbs.com Studies have shown that specific substitutions on the benzofuran ring can significantly enhance antibacterial potency. For instance, certain benzofuran-based pyrazole (B372694) derivatives with halogen substitutions have shown excellent activity against P. aeruginosa and E. coli. rsc.org

The antibacterial action of these compounds is influenced by the specific chemical groups attached to the benzofuran nucleus. For example, some synthesized benzofuran derivatives have shown significant activity when compared to standard drugs like ciprofloxacin. ijpbs.com The introduction of moieties such as thiazole (B1198619) and azetidinone to the benzofuran scaffold has also resulted in compounds with moderate to good antibacterial activity. researchgate.net While the precise mechanisms for all derivatives are not fully elucidated, the disruption of essential bacterial processes is a likely mode of action. The structural features of these compounds allow for interaction with bacterial cell components, leading to inhibition of growth or cell death.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Compound/Derivative Target Bacteria Activity/MIC Reference
Benzofuran carbohydrazide E. coli, S. aureus Inhibition zones of 27 mm and 26 mm, respectively rsc.org
Benzofuran carboxylic acid P. aeruginosa, S. pyogenes Inhibition zones of 21 mm and 23 mm, respectively rsc.org
6-hydroxyl substituted benzofurans Various strains MIC80 = 0.78-3.12 μg/mL nih.gov
Bromo-substituted benzofurans Various strains MIC = 29.76-31.96 mmol/L nih.gov
Halogenated 3-benzofurancarboxylic acid derivatives Gram-positive cocci MIC 50 to 200 μg/mL nih.gov

Antifungal Properties and Actions Against Microbial Pathogens

The benzofuran scaffold is also a promising framework for the development of antifungal agents. nih.govresearchgate.net Derivatives have shown efficacy against various fungal pathogens, including Candida species. rsc.orgnih.gov The antifungal activity is often linked to the specific structural modifications of the benzofuran ring. researchgate.net For example, halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated activity against C. albicans and C. parapsilosis. nih.gov

Some benzofuran derivatives have exhibited better antimycotic activities than the reference drug fluconazole. rsc.org The incorporation of a pyrazole moiety has been shown to impart high antifungal activity. rsc.org The synthesis of benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus has also yielded compounds with potential antifungal activity. nih.gov The mechanism of action for some antifungal benzofurans involves the disruption of calcium homeostasis within the fungal cells, which is a key factor in their fungicidal activity. researchgate.net

Antitumor and Anticancer Research Applications

Benzofuran derivatives have attracted significant attention in medicinal chemistry due to their wide-ranging pharmacological activities, including antitumor and anticancer effects. jopcr.commedcraveonline.comnih.gov The benzofuran nucleus serves as a versatile scaffold for designing bioactive molecules with potential therapeutic applications in oncology. jopcr.commdpi.com

Investigations into Cytotoxic Activity and Antiproliferative Effects

A number of studies have demonstrated the cytotoxic and antiproliferative properties of benzofuran derivatives against various cancer cell lines. nih.govmdpi.com For instance, certain benzofuran-2-acetic methyl ester derivatives have been shown to significantly inhibit the growth of human breast cancer cells, including estrogen receptor-alpha positive (MCF-7 and T47D) and triple-negative (MDA-MB-231) cells, without affecting normal breast epithelial cells. nih.gov

The cytotoxic activity can be influenced by the substituents on the benzofuran ring. nih.gov For example, the presence of a bromoacetyl substituent has been linked to increased cytotoxic activity. nih.gov Simplified viniferin (B1239022) analogues containing a benzofuran nucleus have also been evaluated for their antiproliferative activity against melanoma, non-small cell lung cancer, and prostate cancer cell lines. mdpi.com The replacement of a 2,3-dihydrobenzofuran (B1216630) core with a benzofuran ring in these analogues led to an increase in cytotoxic activity. mdpi.com

Table 2: Cytotoxic Activity of Selected Benzofuran Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Reference
Benzofuran-isatin conjugate (5a) SW620 (colorectal) - nih.gov
Bromoalkyl/bromoacetyl benzofurans K562, MOLT-4 (leukemia) High cytotoxicity mdpi.com
Benzofuran-based oxadiazole conjugate (14c) HCT116 (colon) 3.27 μM nih.gov
Benzofuran derivative (ailanthoidol) Huh7 (hepatoma) 22 μM (48h) nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.comnih.gov Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain benzofuran derivatives induce apoptosis in breast cancer cells, which is accompanied by an increase in poly (ADP-ribose) polymerase cleavage and the Bax/Bcl-2 ratio. nih.gov

In leukemia cells, the cytotoxic activity of some benzofurans has been directly linked to the induction of apoptosis, as evidenced by a significant increase in the activity of caspases 3/7. nih.gov Furthermore, some of the most active benzofurans have been found to induce apoptosis in K562 and MOLT-4 leukemia cells. mdpi.com The pro-apoptotic effects of certain derivatives are also associated with the generation of reactive oxygen species (ROS) in cancer cells. mdpi.com In addition to inducing apoptosis, benzofuran derivatives can also modulate the cell cycle. For instance, some derivatives cause a G0/G1 cell cycle arrest in breast cancer cells. nih.gov

Identification of Molecular Targets (e.g., PI3K, VEGFR2 inhibition)

Research into the molecular mechanisms of benzofuran derivatives has led to the identification of specific molecular targets involved in cancer progression. researchgate.net One of the key targets identified is the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Some novel benzofuran hybrids have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are important targets in cancer therapy. nih.gov

The inhibition of these targets by benzofuran derivatives can disrupt downstream signaling pathways that are essential for tumor growth and angiogenesis. nih.gov In addition to PI3K and VEGFR2, tubulin has also been identified as a molecular target for some of the most active bromoalkyl and bromoacetyl derivatives of benzofurans. mdpi.com By binding to tubulin, these compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

There is no specific information available in the scientific literature regarding the anti-inflammatory activity of this compound.

General studies on the benzofuran scaffold indicate that some derivatives possess anti-inflammatory properties, often linked to the inhibition of inflammatory mediators. mdpi.comnih.gov For instance, research on different benzofuran structures has explored their potential to inhibit enzymes like cyclooxygenase (COX) or modulate the production of inflammatory signaling molecules. However, no such investigations have been published for this compound.

Modulation of Inflammatory Pathways and Mediators

No studies were found that describe the modulation of specific inflammatory pathways or mediators by this compound.

Antioxidant Investigations and Free Radical Scavenging Capabilities

There is no published research detailing the antioxidant or free-radical scavenging capabilities of this compound.

The potential for a compound to act as an antioxidant is a common area of investigation for the broader benzofuran class. rsc.orgnih.gov Studies on various derivatives have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to quantify antioxidant effects. nih.govresearchgate.netresearchgate.net Some reports suggest that the substitution pattern on the benzofuran ring is crucial for antioxidant activity. nih.govresearchgate.net For example, the presence and position of hydroxyl groups can significantly influence a derivative's ability to neutralize free radicals. researchgate.net Nevertheless, this compound itself has not been subjected to these evaluations in any available studies.

Other Reported Biological Activities (e.g., Antidiabetic, Antiviral)

No specific reports on the antidiabetic, antiviral, or other distinct biological activities for this compound are present in the scientific literature.

While the benzofuran moiety is found in compounds investigated for various other therapeutic effects, including anticancer, antidiabetic, and antiviral properties, these findings are not specific to this compound. rsc.orgnih.govnih.gov For example, different benzofuran-based molecules have been assessed for their ability to inhibit enzymes like α-glucosidase, a target in diabetes management, or their efficacy against various viruses. nih.govresearchgate.netmdpi.com Similarly, structurally related compounds such as 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid have been synthesized and characterized, but their biological activities were not the focus of the available reports. nih.govnih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 7 Methyl 1 Benzofuran 2 Yl Acetic Acid and Analogues

Influence of the Acetic Acid Side Chain at C-2 on Biological Efficacy

The substituent at the C-2 position of the benzofuran (B130515) ring is a well-established determinant of biological activity. nih.govmedcraveonline.com For the class of benzofuran-2-acetic acids, the acetic acid moiety is not merely a passive linker but an active contributor to the molecule's pharmacological profile.

The length and nature of the acidic side chain at the C-2 position can significantly modulate anti-inflammatory activity. For instance, in a series of 2,3-dihydrobenzofuran-5-acetic acids, the introduction of a methyl group alpha to the acetic acid function was found to enhance anti-inflammatory activity. researchgate.net This suggests that modifications to the acetic acid side chain, such as alkylation, can influence the compound's interaction with its biological target.

Furthermore, the carboxylic acid group itself is often crucial for activity, potentially by engaging in key hydrogen bonding interactions with target enzymes. nih.gov The conversion of the carboxylic acid to its corresponding methyl ester or amide can provide valuable insights into the importance of this acidic functionality. For example, the synthesis of methyl 2-(benzofuran-2-yl)acetate and various amide derivatives allows for a systematic evaluation of the necessity of the free carboxyl group for biological response. nih.gov

The following table summarizes the effect of modifications to the C-2 side chain on the biological activity of benzofuran derivatives:

Compound C-2 Side Chain Modification Observed Effect on Biological Activity Reference
α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acidα-methylation of acetic acidEnhanced anti-inflammatory activity researchgate.net
2-(Benzofuran-2-yl)acetic acid amidesConversion of carboxylic acid to amideAltered biological activity profile, useful for SAR studies nih.gov
Methyl 2-(benzofuran-2-yl)acetateConversion of carboxylic acid to methyl esterAltered biological activity profile, useful for SAR studies nih.gov

Impact of Benzofuran Ring Substituents on Activity and Selectivity

Substituents on the benzofuran ring play a pivotal role in modulating the biological activity and selectivity of this class of compounds. The type, number, and position of these substituents can dramatically alter the pharmacological properties. nih.gov

The presence of a methyl group at the 7-position of the benzofuran ring in 2-(7-Methyl-1-benzofuran-2-yl)acetic acid is expected to influence its biological activity through several mechanisms. Methyl groups can impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the steric bulk of the 7-methyl group can influence the molecule's conformation and its ability to bind to target proteins.

While direct studies on this compound are limited, research on related benzofuran derivatives provides insights. For example, in a study of 2,3-dihydrobenzofuran-5-acetic acids, the introduction of a methyl group was shown to enhance anti-inflammatory activity. researchgate.net The position of the methyl group is critical, as positional isomers can exhibit significantly different biological activities.

The introduction of various substituents onto the benzofuran core has been extensively studied to modulate biological activity. Halogens, such as chlorine and bromine, have been shown to increase the cytotoxic potential of benzofuran derivatives. nih.gov This is often attributed to the formation of halogen bonds, which can enhance binding affinity to biological targets. nih.gov

Methoxy (B1213986) groups also play a significant role in the biological properties of benzofurans. The presence of a methoxy group has been shown to influence the pro-oxidative and proapoptotic properties of certain benzofuran derivatives. nih.gov For instance, a study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed stronger pro-oxidative and proapoptotic effects compared to its non-methoxylated counterpart. nih.gov

The following table summarizes the effects of various substituents on the benzofuran core:

Substituent Position Observed Effect on Biological Activity Reference
Halogen (Cl, Br)VariousIncreased cytotoxic activity nih.govnih.gov
Methoxy (OCH3)5Enhanced pro-oxidative and proapoptotic properties nih.gov
Methyl (CH3)α to acetic acidEnhanced anti-inflammatory activity researchgate.net

Positional isomerism is a critical factor in the SAR of benzofuran derivatives. The location of a substituent on the benzofuran ring can dramatically alter the compound's biological activity. For example, the anti-inflammatory activity of methyl-substituted benzofuran acetic acids can vary significantly depending on the position of the methyl group.

Stereochemical Considerations in Benzofuran Acetic Acid Derivatives

When a chiral center is present in a molecule, the different stereoisomers can exhibit distinct pharmacological and toxicological properties. In the case of benzofuran acetic acid derivatives, the introduction of a substituent on the α-carbon of the acetic acid side chain, as seen in α-methyl substituted analogues, creates a chiral center.

The stereochemistry of such derivatives can significantly impact their biological activity. While specific studies on the stereochemistry of this compound are not widely reported, research on other chiral benzofuran derivatives demonstrates the importance of stereoisomerism. The synthesis and biological evaluation of individual enantiomers are crucial to understanding the stereochemical requirements for optimal activity.

Rational Design Strategies for Optimizing Biological Potency and Selectivity

Rational drug design strategies are employed to optimize the biological potency and selectivity of lead compounds. For benzofuran-2-acetic acid derivatives, these strategies often involve computational methods and synthetic modifications based on known SAR.

One common approach is the design of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.govnih.govmdpi.comacs.org This involves modifying the benzofuran scaffold to achieve selective binding to the COX-2 enzyme over the COX-1 isoform, thereby reducing gastrointestinal side effects. nih.gov Molecular hybridization, which combines pharmacophoric fragments from different active compounds, is another strategy to develop novel inhibitors with improved activity profiles. nih.gov

Computational studies, such as molecular docking, can be used to predict the binding modes of benzofuran derivatives to their target enzymes. nih.gov This information can guide the synthesis of new analogues with enhanced binding affinity and selectivity. For example, docking studies of benzofuran derivatives into the active site of COX-2 can help rationalize their anti-inflammatory activity and guide the design of more potent inhibitors. nih.gov

The following table outlines some rational design strategies for benzofuran derivatives:

Design Strategy Objective Example Application Reference
Selective COX-2 InhibitionDevelop anti-inflammatory agents with reduced side effectsModification of the benzofuran scaffold to selectively bind COX-2 nih.govnih.govmdpi.comacs.org
Molecular HybridizationCombine pharmacophores to create novel compounds with enhanced activityTethering pharmacophores to the benzofuran core nih.gov
Computational ModelingPredict binding modes and guide synthetic effortsDocking of benzofuran derivatives into enzyme active sites nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 7 Methyl 1 Benzofuran 2 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as 2-(7-Methyl-1-benzofuran-2-yl)acetic acid, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not readily found, research on analogous benzofuran (B130515) structures highlights their potential to interact with various therapeutic targets. For instance, benzofuran derivatives have been investigated as inhibitors of enzymes like phosphoinositide 3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2), which are implicated in cancer. nih.gov In such studies, the benzofuran scaffold typically forms key interactions within the active site of the enzyme.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking software would then explore various binding poses of the ligand in the receptor's active site, scoring them based on factors like binding energy and intermolecular interactions. Key interactions would likely involve the carboxylic acid group forming hydrogen bonds with amino acid residues in the target's active site, while the benzofuran ring could engage in hydrophobic or π-π stacking interactions. The 7-methyl group might also contribute to binding by fitting into a specific hydrophobic pocket. The results of such a study would be presented in a table summarizing the binding affinities and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X-8.5Lys76, Asp184Hydrogen Bond with carboxylic acid
Phe165π-π Stacking with benzofuran ring
Leu83, Val91Hydrophobic interaction with methyl group

This table is illustrative and based on typical interactions observed for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

No specific QSAR models for this compound have been published. However, QSAR studies have been performed on other series of benzofuran derivatives. For example, a study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles as inhibitors of CYP26A1, an enzyme involved in retinoic acid metabolism, utilized physicochemical parameters like molar refractivity (MR), molecular weight (MW), and partition coefficient (log P) to build QSAR models. nih.govnih.gov These models helped in identifying the structural requirements for inhibitory activity. nih.govnih.gov

A QSAR study involving this compound would first require a dataset of structurally related benzofuran derivatives with their corresponding biological activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would then be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to develop a mathematical equation that correlates the descriptors with the activity. Such a model could then be used to predict the activity of this compound and guide the design of more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a popular quantum chemical method for these purposes.

While direct quantum chemical studies on this compound are scarce, a detailed computational study has been performed on a closely related analog, 2-(5-methyl-1-benzofuran-3-yl)acetic acid (2MBA). researchgate.net This study utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts. researchgate.net The calculated parameters were found to be in good agreement with experimental data. researchgate.net

Such calculations for this compound would provide valuable information about its molecular properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to determine the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Quantum Chemical Properties for a Benzofuran Acetic Acid Derivative

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

These values are hypothetical and based on typical results for similar benzofuran derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. They are used to study the conformational flexibility of molecules and the stability of ligand-protein complexes.

There are no specific published MD simulation studies for this compound. However, MD simulations are a standard tool for validating the results of molecular docking studies. An MD simulation of a docked complex of this compound with a target protein would provide insights into the stability of the binding pose and the dynamics of the interactions over a period of nanoseconds.

The simulation would track the trajectory of the ligand within the binding site, and analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be performed. A stable RMSD for the ligand would indicate that it remains in the binding pocket in a stable conformation. RMSF analysis of the protein residues would highlight which parts of the protein are flexible and which are rigid upon ligand binding. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their drug-likeness. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development.

While specific ADMET predictions for this compound are not publicly documented, various online tools and software can be used for this purpose. These tools predict properties based on the molecule's structure. For instance, Lipinski's rule of five is a commonly used filter to assess drug-likeness and predict oral bioavailability. nih.gov

A computational ADMET analysis of this compound would likely predict its physicochemical properties and pharmacokinetic behavior. The results would be presented in a table, providing a comprehensive profile of the compound's potential as a drug.

Table 3: Predicted In Silico ADMET and Drug-Likeness Properties for this compound

PropertyPredicted ValueCompliance with Rule/Range
Molecular Weight190.20 g/mol Compliant with Lipinski's Rule (<500)
LogP (Octanol/Water Partition Coefficient)2.5Compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors1Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (<10)
Human Intestinal AbsorptionHighFavorable
Blood-Brain Barrier PermeationLowFavorable for peripheral action
Cytochrome P450 InhibitionLikely inhibitor of some isoformsPotential for drug-drug interactions
hERG InhibitionLow riskFavorable cardiac safety profile

This table is illustrative and based on predictions for a molecule with this structure using standard in silico models.

Future Research Directions and Unexplored Avenues for 2 7 Methyl 1 Benzofuran 2 Yl Acetic Acid Research

Development of Novel and Efficient Synthetic Pathways

While classical methods for benzofuran (B130515) synthesis are well-established, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 2-(7-Methyl-1-benzofuran-2-yl)acetic acid and its analogs. The growing emphasis on green chemistry in pharmaceutical manufacturing necessitates the exploration of novel catalytic systems and reaction conditions. benthamdirect.com

Future synthetic strategies could include:

Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, and nickel-based catalysts has revolutionized the synthesis of complex organic molecules. acs.org Future work could explore novel catalyst systems to construct the benzofuran core of this compound with high atom economy and stereoselectivity. acs.org

One-Pot Reactions: The development of one-pot multicomponent reactions for the synthesis of benzofuran derivatives can significantly reduce reaction time, cost, and waste generation. mdpi.com A potential one-pot synthesis could involve the reaction of a substituted phenol (B47542), an alkyne, and a source of the acetic acid side chain.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including benzofuran derivatives. benthamdirect.comresearchgate.net Future studies could optimize microwave-assisted protocols for the synthesis of this compound.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Research Focus
Metal-Catalyzed Reactions High efficiency, selectivity, and functional group tolerance. acs.org Development of novel and recyclable catalysts.
One-Pot Reactions Reduced reaction steps, time, and waste. mdpi.com Optimization of reaction conditions and substrate scope.

Exploration of New Biological Targets and Therapeutic Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgrsc.org However, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on screening this compound against a diverse panel of biological targets to identify novel therapeutic applications.

Potential areas of investigation include:

Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer activity. nih.gov Future studies could evaluate the cytotoxicity of this compound against various cancer cell lines and investigate its mechanism of action. nih.gov

Neurodegenerative Diseases: Some benzofuran derivatives have shown promise as agents for the treatment of Alzheimer's disease by inhibiting cholinesterase and β-secretase. nih.gov The potential of this compound as a neuroprotective agent warrants investigation.

Enzyme Inhibition: The benzofuran scaffold is present in inhibitors of various enzymes, such as lysine-specific demethylase 1 (LSD1) and sirtuins (SIRT2). researchgate.netmdpi.com Screening this compound against a panel of enzymes could reveal novel inhibitory activities.

Table 2 outlines some potential biological targets for future investigation.

Table 2: Potential Biological Targets for this compound

Target Class Specific Examples Potential Therapeutic Area
Kinases Cyclin-dependent kinases (CDKs) Cancer
Demethylases Lysine-specific demethylase 1 (LSD1) researchgate.net Cancer
Sirtuins SIRT1, SIRT2, SIRT3 mdpi.com Cancer, Metabolic Disorders

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental techniques can significantly accelerate the drug discovery process. Future research on this compound should leverage these integrated approaches to design more potent and selective analogs.

Key areas for integration include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to develop predictive models that correlate the structural features of benzofuran derivatives with their biological activity. researchgate.net These models can guide the design of new analogs with improved potency.

Molecular Docking: This computational technique can be used to predict the binding mode of this compound and its derivatives to the active site of a biological target. researchgate.net This information is crucial for understanding the molecular basis of activity and for designing molecules with enhanced binding affinity. researchgate.net

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. researchgate.net This can help to identify and deprioritize compounds with unfavorable pharmacokinetic profiles early in the discovery process.

Challenges and Opportunities in the Field of Benzofuran Derivatives Research

The field of benzofuran research is ripe with opportunities, but it also faces certain challenges. A significant challenge is the need for more efficient and environmentally friendly synthetic methods. researchgate.net Overcoming this challenge will require the development of innovative catalytic systems and the adoption of green chemistry principles. benthamdirect.com

Another challenge is the elucidation of the precise mechanism of action for many biologically active benzofuran derivatives. A deeper understanding of their molecular targets and signaling pathways will be crucial for the development of targeted therapies.

Despite these challenges, the opportunities in this field are vast. The structural diversity of the benzofuran scaffold allows for the synthesis of large and diverse compound libraries for high-throughput screening. researchgate.net Furthermore, the application of modern computational tools can facilitate the rational design of novel benzofuran-based therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(7-Methyl-1-benzofuran-2-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, refluxing ethyl 2-(7-methyl-1-benzofuran-2-yl)acetate with potassium hydroxide (KOH) in a methanol-water mixture (5 h, 80–90°C) yields the carboxylic acid. Purification involves acidification (pH 1 with HCl), extraction with chloroform, and column chromatography (ethyl acetate) to achieve >80% yield .
  • Optimization : Reaction time, solvent polarity, and temperature can be adjusted. High-purity crystals for X-ray analysis are obtained via slow evaporation in benzene or acetone .

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. The benzofuran core is planar (mean deviation: 0.005–0.032 Å), with intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers .
  • Tools : SHELX programs (e.g., SHELXL for refinement) are used to model hydrogen atoms via a riding model and analyze π-π/C–H⋯π interactions. ORTEP-3 generates thermal ellipsoid plots .

Advanced Research Questions

Q. How do substituents (e.g., methyl, sulfanyl) on the benzofuran ring influence the compound’s bioactivity and solid-state packing?

  • Substituent Effects :

SubstituentBioactivity (Reported)Crystal Packing Feature
7-MethylAntimicrobial (inferred)Planar benzofuran, O–H⋯O dimers
3-MethylsulfanylEnhanced π-π stackingC–H⋯π interactions, slippage ~0.9 Å
5-CyclohexylIncreased hydrophobicityChair conformation, weak C–H⋯O bonds
  • Source : Substituents modulate electronic density and steric effects, altering hydrogen bonding and π-interactions critical for solid-state stability .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

  • Case Study : Discrepancies in NMR (e.g., unexpected splitting) vs. SC-XRD data (e.g., planar benzofuran) may arise from dynamic effects in solution (e.g., rotational barriers).
  • Resolution : Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational methods (DFT) to model ground-state geometry .

Q. What computational strategies predict the compound’s pharmacological potential (e.g., protein binding)?

  • Methodology : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. The acetic acid group enhances hydrogen-bond donor capacity, while the methyl group improves lipophilicity for membrane penetration .
  • Validation : Compare docking scores with structurally similar benzofuran derivatives (e.g., 5-fluoro analogs) to prioritize synthesis .

Data Analysis and Experimental Design

Q. How do hydrogen-bonding motifs in the crystal lattice affect the compound’s solubility and stability?

  • Analysis : Centrosymmetric O–H⋯O dimers (bond length: ~2.6 Å) enhance thermal stability but reduce aqueous solubility. Weak C–H⋯O bonds (3.2–3.5 Å) further stabilize the lattice .
  • Experimental Design : Introduce polar substituents (e.g., hydroxyl) to disrupt dimers and improve solubility, monitored via DSC and PXRD .

Q. What are the best practices for handling discrepancies in melting points across synthetic batches?

  • Troubleshooting :

  • Purity Check : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
  • Polymorphism : Perform SC-XRD to identify polymorphic forms. For example, a 2°C variation in melting points may indicate different packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.